molecular formula C20H32O4 B1249532 (10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid

(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid

Cat. No. B1249532
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-OANGEUSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,8Z,14Z)-icosa-5,9,14-trienoic acid having additional (10R)-hydroxy- and (11S,12S)-epoxy groups. It derives from an all-cis-icosa-5,8,14-trienoic acid. It is a conjugate acid of a (10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoate.

Scientific Research Applications

Synthesis and Structural Identification

  • The compound has been synthesized and structurally identified through various methods, contributing to our understanding of its chemical properties and potential applications in biochemistry and pharmacology. One study focused on synthesizing similar hydroxy fatty acids and their deuterioisomers, providing insights into their structural aspects (Russell & Pabon, 1982).

Metabolic Pathways and Enzymatic Reactions

  • Research has identified that polyunsaturated fatty acids can be oxygenated to hydroxy and epoxy fatty acids by cytochrome P450, highlighting the metabolic pathways involved (Oliw, Bylund & Herman, 1996).
  • Another study identified an epoxy-hydroxy compound as a product in the incubation of arachidonic acid with washed blood platelets, demonstrating the biochemical transformations of these acids within biological systems (Walker, Jones & Wilson, 1979).

Biological Effects and Cellular Responses

  • The effects of similar hydroxy fatty acids on intracellular calcium release in human neutrophils were studied, shedding light on the biological and physiological implications of these compounds (Reynaud & Pace-Asciak, 1997).
  • A study on human and mouse eLOX3 enzymes highlighted the distinct substrate specificities of these enzymes toward hydroperoxy stereoisomers of arachidonic and linoleic acids, indicating varied biological roles in different organisms (Yu, Schneider, Boeglin & Brash, 2006).

Implications in Health and Disease

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1

InChI Key

DWNBPRRXEVJMPO-OANGEUSWSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
Reactant of Route 2
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
Reactant of Route 3
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
Reactant of Route 4
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
Reactant of Route 5
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
Reactant of Route 6
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid

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